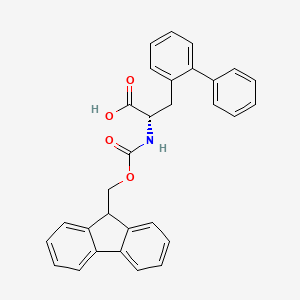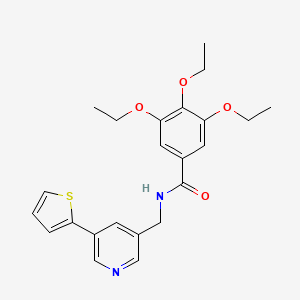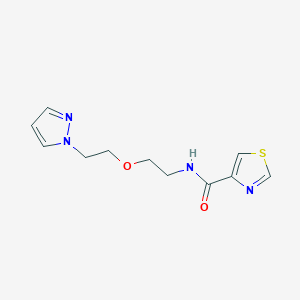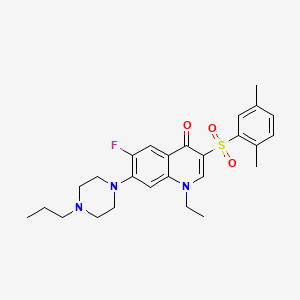![molecular formula C22H18FN5O2 B2573202 8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922472-46-6](/img/structure/B2573202.png)
8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Evaluation
- This compound is part of a series of derivatives synthesized for pharmacological evaluation. One study focused on N-8-arylpiperazinylpropyl derivatives, highlighting their potential as potent 5-HT(1A) receptor ligands. Preliminary studies suggested possible anxiolytic and antidepressant activities (Zagórska et al., 2009).
Antidepressant Potential
- Additional research evaluated fluorinated arylpiperazinylalkyl derivatives, identifying potent serotonin receptor ligands with weak inhibitory potencies for certain enzymes. Selected compounds exhibited promising antidepressant effects in preclinical studies (Zagórska et al., 2016).
Structure-Activity Relationships
- A study on novel arylpiperazinylalkyl purine derivatives showed a range of activities on serotoninergic and dopaminergic receptors. Docking studies suggested that substituents at specific positions on the imidazo[2,1-f]purine system are crucial for receptor affinity and selectivity (Zagórska et al., 2015).
Mesoionic Analogs and Properties
- Research on mesoionic imidazo[1,2-c]-pyrimidine derivatives, analogs of purine-2,8-dione, explored their synthesis and properties. The study aimed to understand their tautomeric forms and reaction behaviors (Coburn & Taylor, 1982).
Receptor Affinity and Enzyme Activity
- Synthesis of octahydro- and dihydro-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines led to insights into structure-activity relationships affecting receptor and enzyme activity. These findings were deemed important for developing hybrid ligands (Zagórska et al., 2016).
Dual-Targeted Ligands
- Research on N9-benzyl-substituted imidazo-, pyrimido-, and diazepino[2,1-f]purinediones as dual-target-directed ligands revealed their potential in targeting adenosine receptors and monoamine oxidase B. This work contributes to understanding of drug development for neurodegenerative diseases (Załuski et al., 2019).
Synthesis Techniques
- Studies have also focused on the synthesis of related compounds, like 4-alkyl- or 4-phenyl-7-methyl-imidazo derivatives, indicating the chemical versatility and potential for various applications (Simo et al., 1998).
Luminescence Sensing
- Imidazole dicarboxylate-based lanthanide-organic frameworks demonstrated potential as fluorescence sensors for benzaldehyde-based derivatives. This showcases an application in chemical sensing (Shi et al., 2015).
Kinase Inhibition
- Discovery of imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase illustrates another potential application in the field of enzyme inhibition and therapeutic development (Snow et al., 2002).
特性
IUPAC Name |
6-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-12-4-9-16(13(2)10-12)28-17(14-5-7-15(23)8-6-14)11-27-18-19(24-21(27)28)26(3)22(30)25-20(18)29/h4-11H,1-3H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZGSKHUBDKWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)

![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)

![7-(4-chlorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2573133.png)

![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)

